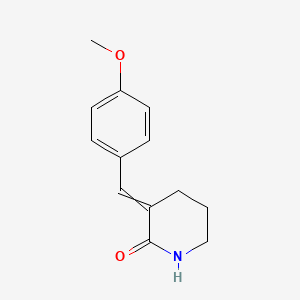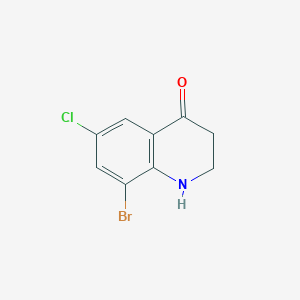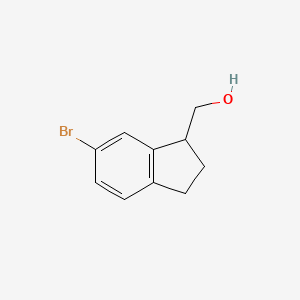
1,3-Diethyl 2-(3-phenylpropyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is an organic compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its phenylpropyl group attached to the malonate core, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-phenylpropylmalonate typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of diethyl 3-phenylpropylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl 2-(3-phenylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base for deprotonation and enolate formation.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis of ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Substituted Acetic Acids: Formed through decarboxylation reactions.
Applications De Recherche Scientifique
1,3-Diethyl 2-(3-phenylpropyl)propanedioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 3-phenylpropylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the malonate core, which stabilizes the enolate ion through resonance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler malonic ester used in similar synthetic applications.
Diethyl Phenylmalonate: Another aromatic malonic ester with similar reactivity but different substitution patterns.
Ethyl Acetoacetate: A related compound used in the synthesis of ketones and other organic molecules.
Uniqueness
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is unique due to its phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of complex organic molecules, particularly those with pharmaceutical and industrial significance.
Propriétés
Numéro CAS |
26395-09-5 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
diethyl 2-(3-phenylpropyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
Clé InChI |
IRRMRULGUABRDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Phenylbenzo[b]thiophen-2-yl)methanol](/img/structure/B8295314.png)
![3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B8295319.png)





![Tert-butyl[2-(3-nitroquinolin-4-ylamino)ethyl]carbamate](/img/structure/B8295360.png)


![Methyl 2-methyl-4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8295379.png)



